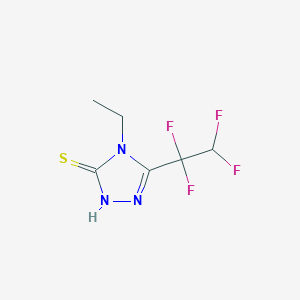![molecular formula C12H19NOS B13225097 2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13225097.png)
2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol is a compound that features a thiophene ring attached to an ethylamine group, which is further connected to a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol typically involves multiple steps:
Formation of Thiophene Derivative: The initial step involves the reaction of thiophene with ethylamine to form 2-thiopheneethylamine.
Cyclohexanol Attachment: The next step involves the attachment of the cyclohexanol group to the thiophene derivative through a series of reactions, including condensation and reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a butanol moiety instead of cyclohexanol.
Uniqueness
2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol is unique due to its combination of a thiophene ring with a cyclohexanol group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H19NOS |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
2-(1-thiophen-2-ylethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NOS/c1-9(12-7-4-8-15-12)13-10-5-2-3-6-11(10)14/h4,7-11,13-14H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
PGQOPCZASHHNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CS1)NC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



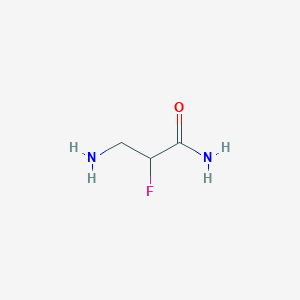
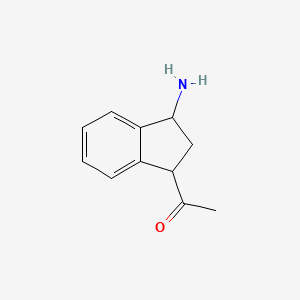
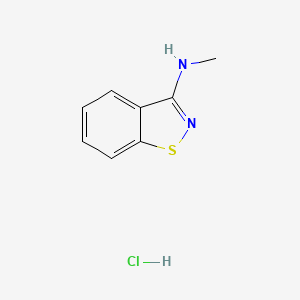
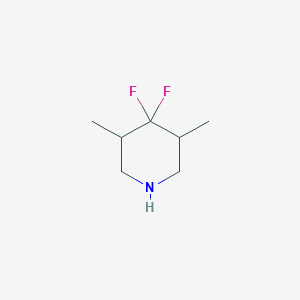
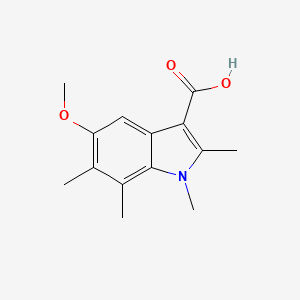
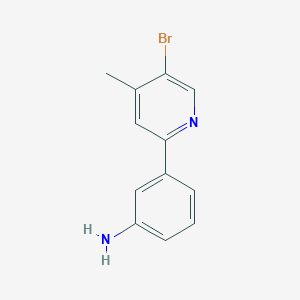
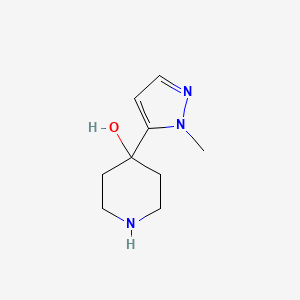
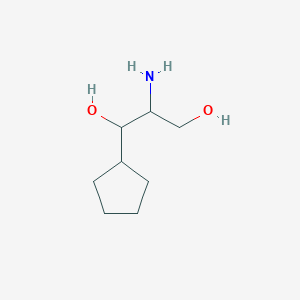
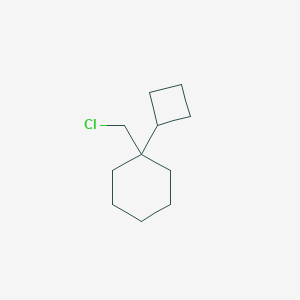
amine](/img/structure/B13225090.png)
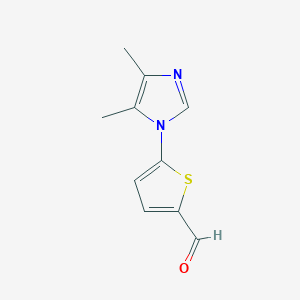
![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
